molecular formula C12H5Br5O B1530846 2,2',3,5,5'-Pentabromodiphenyl ether CAS No. 446254-59-7

2,2',3,5,5'-Pentabromodiphenyl ether

Cat. No. B1530846
M. Wt: 564.7 g/mol
InChI Key: QWSQOVAGRDRZLM-UHFFFAOYSA-N
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Description

“2,2’,3,5,5’-Pentabromodiphenyl ether” is a type of polybrominated diphenyl ether (PBDE), which is an organobromine compound used as a flame retardant in consumer products . It’s also an environmental pollutant that may lead to pregnancy failure .


Molecular Structure Analysis

The molecular formula of “2,2’,3,5,5’-Pentabromodiphenyl ether” is C12H5Br5O . The average mass is 564.688 Da and the monoisotopic mass is 559.625671 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2’,3,5,5’-Pentabromodiphenyl ether” include a density of 2.3±0.1 g/cm3, boiling point of 437.0±45.0 °C at 760 mmHg, and a flash point of 181.3±27.2 °C .

Scientific Research Applications

Metabolism and Environmental Fate

  • Metabolic Pathways in Animals : Research shows that 2,2',4,4',5-pentabromodiphenyl ether (BDE-99), a compound closely related to 2,2',3,5,5'-pentabromodiphenyl ether, undergoes various metabolic transformations in animals. In studies involving cats, rats, and chickens, several hydroxylated metabolites of BDE-99 were identified, suggesting complex metabolic pathways in different species (Zheng et al., 2016), (Erratico et al., 2011), (Zheng et al., 2015).

  • Human Exposure and Metabolites : Human exposure to polybrominated diphenyl ethers (PBDEs) has been studied by identifying and quantifying hydroxylated PBDE metabolites in human blood. This research provides insights into the extent of human exposure and potential health risks associated with PBDEs (Rydén et al., 2012).

  • Biodegradation in the Environment : Studies on the migration and biodegradation of BDE-99 in natural groundwater recharge systems reveal the environmental fate of these compounds. The research sheds light on the potential environmental impact of PBDEs, including their accumulation in groundwater (Ma et al., 2016).

Toxicity and Environmental Impact

  • Toxicity Studies in Animals : Comparative studies on the toxicity of different brominated diphenyl ethers in rats have been conducted, providing critical insights into their impact on health and the environment. These studies are essential for understanding the potential risks associated with these compounds (Bruchajzer et al., 2010).

  • Impact on Wildlife : Research has also been focused on the effects of PBDEs on wildlife, including studies on birds like the European starling. These studies contribute to our understanding of how PBDEs affect animal health and reproductive success (Van den Steen et al., 2009).

Safety And Hazards

“2,2’,3,5,5’-Pentabromodiphenyl ether” is moderately toxic by inhalation and has low toxicity by skin contact. It’s also a moderate skin irritant .

properties

IUPAC Name

1,2,5-tribromo-3-(2,5-dibromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Br5O/c13-6-1-2-8(15)10(4-6)18-11-5-7(14)3-9(16)12(11)17/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSQOVAGRDRZLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OC2=C(C(=CC(=C2)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Br5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30879908
Record name BDE-92
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30879908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',3,5,5'-Pentabromodiphenyl ether

CAS RN

446254-59-7
Record name 2,2',3,5,5'-Pentabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-92
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30879908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,5,5'-PENTABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0UJP6MI11E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Cantwell - 2021 - research.library.mun.ca
This thesis work focused on the determination of behavioral characteristics of polybrominated diphenyl ethers (PBDEs) in a soil setting. As emerging persistent organic pollutants (…
Number of citations: 3 research.library.mun.ca

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